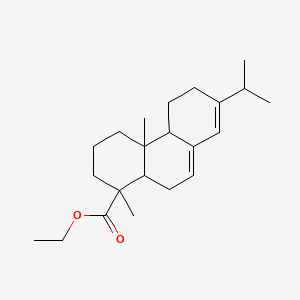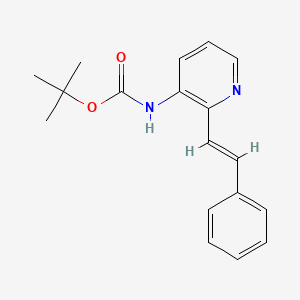
tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate: is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a styryl group, and a pyridinyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Mecanismo De Acción
Target of Action
Tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amines, which are fundamental components of peptides and proteins .
Mode of Action
The compound acts by forming a carbamate linkage with the amine group, effectively protecting it from further reactions . This protection is crucial during peptide synthesis, where selective reactions are required . The carbamate linkage can be installed and removed under relatively mild conditions .
Biochemical Pathways
The formation of the carbamate linkage involves a nucleophilic addition-elimination reaction . The amine acts as a nucleophile, attacking the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate . This intermediate then undergoes elimination, expelling a carbonate ion and forming the carbamate linkage .
Pharmacokinetics
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the protection of the amine group. This protection allows for selective reactions to occur elsewhere on the molecule, without the amine group participating . Once the desired reactions have been completed, the protecting group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The installation and removal of the carbamate protecting group occur under acidic conditions . Therefore, the pH of the environment can significantly impact the efficacy of the compound. Additionally, temperature can influence the rate of the reactions . The compound’s stability may also be affected by these factors, as well as others such as light and humidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyridine derivative. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis with better control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the pyridine ring.
Reduction: Formation of reduced derivatives of the styryl group.
Substitution: Formation of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amino groups during the synthesis of complex molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the binding affinity and specificity of various enzymes .
Medicine: Its structural features make it a valuable scaffold for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (E)-but-1-en-3-yn-1-yl carbamate: A compound with a similar tert-butyl group but different substituents on the carbamate.
tert-Butyl (dimethyl)silyl carbamate: Another carbamate with a tert-butyl group and a silyl protecting group.
Uniqueness: tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate is unique due to its combination of a styryl group and a pyridinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
IUPAC Name |
tert-butyl N-[2-[(E)-2-phenylethenyl]pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)20-16-10-7-13-19-15(16)12-11-14-8-5-4-6-9-14/h4-13H,1-3H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPOUOWAGCVIG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
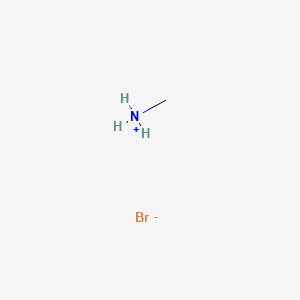
![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
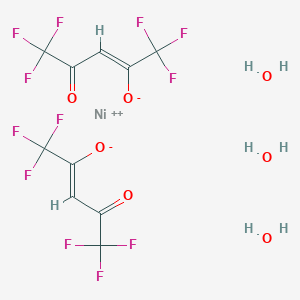

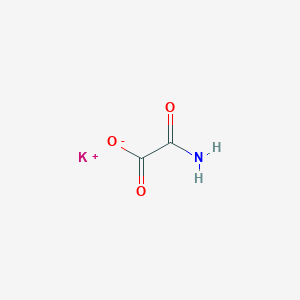
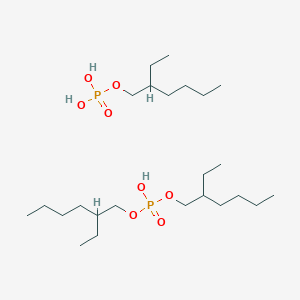
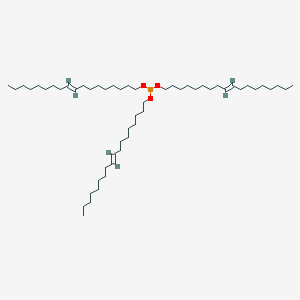
](/img/structure/B8034606.png)
](/img/structure/B8034608.png)


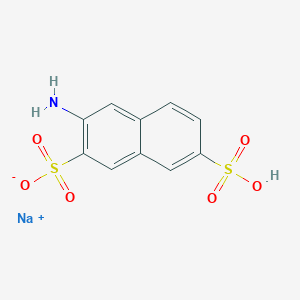
![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)
